molecular formula C26H26N6O2 B14685351 1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine CAS No. 27704-04-7

1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine

Cat. No.: B14685351
CAS No.: 27704-04-7
M. Wt: 454.5 g/mol
InChI Key: DHLMCOWSYCMFJH-UHFFFAOYSA-N
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Description

1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes phthalazine and ethoxyphenyl groups. This compound is of interest due to its potential use in materials science, medicinal chemistry, and as a precursor for other chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine typically involves the condensation of phthalazine-1,4-diamine with 2-ethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding phthalazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced phthalazine derivatives.

    Substitution: Formation of substituted phthalazine derivatives with new functional groups replacing the ethoxy groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine is unique due to its specific combination of phthalazine and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

27704-04-7

Molecular Formula

C26H26N6O2

Molecular Weight

454.5 g/mol

IUPAC Name

1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine

InChI

InChI=1S/C26H26N6O2/c1-3-33-23-15-9-5-11-19(23)17-27-29-25-21-13-7-8-14-22(21)26(32-31-25)30-28-18-20-12-6-10-16-24(20)34-4-2/h5-18H,3-4H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

DHLMCOWSYCMFJH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C=NNC2=NN=C(C3=CC=CC=C32)NN=CC4=CC=CC=C4OCC

Origin of Product

United States

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